(4-Amino-2,6-dichloropyridin-3-yl)methanol
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Overview
Description
(4-Amino-2,6-dichloropyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of amino and dichloro substituents on the pyridine ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2,6-dichloropyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Oxidation: The 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The pyridine N-oxide derivative undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Nucleophilic Displacement: Finally, a nucleophilic displacement reaction is carried out to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic route to achieve high yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient conversion and minimal by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to other functional groups such as amines.
Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
(4-Amino-2,6-dichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-2,6-dichloropyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino and dichloro groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Amino-2,6-dichloropyridine
- 2,6-Dichloropyridin-3-ylmethanol
- 4-Amino-2,6-dimethoxypyrimidine
Comparison:
- 4-Amino-2,6-dichloropyridine: Lacks the methanol group, which may affect its solubility and reactivity.
- 2,6-Dichloropyridin-3-ylmethanol: Lacks the amino group, which may reduce its biological activity.
- 4-Amino-2,6-dimethoxypyrimidine: Contains methoxy groups instead of chloro groups, which can alter its chemical properties and reactivity .
Properties
Molecular Formula |
C6H6Cl2N2O |
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Molecular Weight |
193.03 g/mol |
IUPAC Name |
(4-amino-2,6-dichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c7-5-1-4(9)3(2-11)6(8)10-5/h1,11H,2H2,(H2,9,10) |
InChI Key |
BWHBNBAKLUYIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)CO)N |
Origin of Product |
United States |
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